molecular formula C31H24N4O3 B2917495 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478343-11-2

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2917495
CAS No.: 478343-11-2
M. Wt: 500.558
InChI Key: QTCZFWNOPWWANM-LLZINOMRSA-N
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Description

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O3 and its molecular weight is 500.558. The purity is usually 95%.
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Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a derivative of chromene, a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this specific chromene derivative, focusing on its potential as an inhibitor for various biological targets, including cancer-related enzymes.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many chromene derivatives have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as aldose reductase and monoamine oxidases (MAO-A and MAO-B), which are implicated in various diseases, including diabetes and neurodegenerative disorders.

Inhibitory Effects on Aldose Reductase

Aldose reductase is an enzyme that plays a crucial role in the polyol pathway, contributing to diabetic complications. Studies have shown that certain chromene derivatives can act as competitive inhibitors of this enzyme.

  • Key Findings :
    • The compound exhibited significant inhibitory activity against the human aldose reductase-like protein AKR1B10 with a K(i) value indicating strong binding affinity (approximately 2.7 nM) .
    • The IC50 value for this compound was reported at 0.8 µM, demonstrating its potency in inhibiting the enzyme's activity .

Antioxidant Properties

In addition to enzyme inhibition, chromene derivatives have been evaluated for their antioxidant properties. The presence of specific functional groups in the structure contributes to these activities.

  • Research Results :
    • A related study found that derivatives with similar structural motifs showed promising antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0
PC3 (prostate cancer)8.5

These results indicate that the compound possesses significant cytotoxic properties, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of chromene derivatives.

  • Key Structural Features :
    • The presence of the benzimidazole moiety appears to enhance the inhibitory effects on aldose reductase and contributes to overall cytotoxicity.
    • Modifications on the chromene ring and side chains can significantly influence both enzyme inhibition and cellular toxicity .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O3/c1-19-8-3-4-10-24(19)35-31-23(18-21-9-7-13-27(37-2)28(21)38-31)30(36)32-22-16-14-20(15-17-22)29-33-25-11-5-6-12-26(25)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZFWNOPWWANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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